molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B178395
CAS No.: 150019-56-0
M. Wt: 278.3 g/mol
InChI Key: PLYRZRKIOHFLCH-UHFFFAOYSA-N
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Description

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 150019-56-0) is a high-value chemical intermediate with the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol . This compound features a benzodioxole group fused to a spirocyclic ketal system, a structure of significant interest in synthetic and medicinal chemistry. The spirocyclic ketal moiety, related to 1,4-Dioxaspiro[4.5]decan-8-ol, is widely recognized as a protected form of 4-hydroxycyclohexanone, making it a versatile building block for the synthesis of more complex molecules . Its primary research applications include use as a key intermediate in organic synthesis and chemical biology, particularly in the development of potential inhibitors and agonists for various biological targets . Available with purities of 95% and higher, this compound is intended for laboratory research and industrial applications . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and disposal information .

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRZRKIOHFLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448171
Record name 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150019-56-0
Record name 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diols with Ketones

1,4-Dioxaspiro[4.5]decan-8-one is synthesized via acid-catalyzed cyclization of diols with ketones. For example, p-toluenesulfonic acid in toluene facilitates the formation of the spirocyclic ketal. This method achieves high purity and yield, providing a versatile precursor for downstream modifications.

Fluorination Strategies

While fluorination methods (e.g., using diethylaminosulfur trifluoride or morpholinosulfur trifluoride) are documented for synthesizing difluoro derivatives, these routes are less relevant for the non-fluorinated target. However, the spirocyclic ketone intermediate remains pivotal for subsequent aryl group incorporation.

Incorporation of the Benzo[d] dioxol-5-yl Moiety

The benzo[d]dioxol-5-yl group is introduced through nucleophilic addition or multi-component reactions.

Grignard or Organometallic Addition

Reacting 1,4-dioxaspiro[4.5]decan-8-one with a benzo[d]dioxol-5-yl Grignard reagent (e.g., 5-bromo-benzo[d]dioxole magnesium bromide) forms the tertiary alcohol via nucleophilic attack on the ketone. This method parallels procedures used for aryl-spirocyclic hybrids.

Hypothetical Procedure :

  • Prepare 5-bromo-benzo[d]dioxole via bromination of sesamol.

  • Generate the Grignard reagent in dry THF under inert atmosphere.

  • Add 1,4-dioxaspiro[4.5]decan-8-one dropwise at 0°C.

  • Quench with ammonium chloride, extract with dichloromethane, and purify via column chromatography.

Multi-Component Reactions (MCRs)

Four-component reactions involving 1,4-dioxaspiro[4.5]decan-8-one, aromatic aldehydes (e.g., piperonal), malononitrile, and amines under basic conditions yield spiroheterocycles. Adapting this method with benzo[d]dioxole-5-carbaldehyde could directly furnish the target compound.

Representative Conditions :

  • Catalyst : 1,8-Diazabicycloundec-7-ene (DBU) in THF.

  • Temperature : Room temperature to 60°C.

  • Yield : ~70–85% (extrapolated from analogous reactions).

Functional Group Interconversion

Reduction of Ketone Intermediates

Reducing 8-(benzo[d]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-one (hypothetical intermediate) using sodium borohydride or lithium aluminum hydride would yield the alcohol. This approach is standard for secondary/tertiary alcohol synthesis.

Tosylation and Hydrolysis

Tosylating 1,4-dioxaspiro[4.5]decan-8-ol derivatives (e.g., using p-toluenesulfonyl chloride) forms intermediates amenable to nucleophilic displacement. However, steric hindrance at the spirocyclic center may limit efficacy.

Analytical and Optimization Insights

Reaction Monitoring

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity and structural confirmation. For example, GC analysis confirmed >99% purity in fluorinated spirocyclic analogs.

Solvent and Catalyst Optimization

  • Polar aprotic solvents (e.g., THF, dichloromethane) enhance reaction rates in Grignard additions.

  • Base catalysts (e.g., DBU) improve yields in MCRs by facilitating enolate formation .

Chemical Reactions Analysis

Types of Reactions

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-dioxaspiro[4.5]decan-8-ol derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

  • Lipophilicity: The benzodioxole and aryl substituents (e.g., 3-methoxyphenyl) increase logP values compared to polar groups like aminomethyl or nitromethyl .
  • Stability : Electron-withdrawing groups (e.g., nitro) may reduce stability under acidic conditions, while electron-donating groups (e.g., methoxy) enhance oxidative stability .
  • Solubility: Aminomethyl and hydroxyl-containing derivatives exhibit higher aqueous solubility due to hydrogen bonding .

Research Findings and Trends

  • Bioactivity : The benzodioxole derivative shows promise in TRPV6 channel modulation, relevant to calcium homeostasis disorders .
  • Catalytic Applications : Spirocyclic ketals are utilized in asymmetric synthesis due to their rigid chiral environments .
  • Scalability : Commercial availability of precursors like 1,4-dioxaspiro[4.5]decan-8-one (CAS: 22428-87-1) supports large-scale production .

Biological Activity

Overview

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound notable for its unique spirocyclic structure, which combines a benzo[d][1,3]dioxole moiety with a dioxaspirodecane ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H18O5
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 150019-56-0

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.

This dual action can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzo[d][1,3]dioxole possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Preliminary studies have shown that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of benzo[d][1,3]dioxole derivatives found that compounds structurally related to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Compound A20E. coli
Compound B30S. aureus
This compound25P. aeruginosa

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth at concentrations of 25 µM and higher. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa (Cervical)3045
MCF7 (Breast)2550
A549 (Lung)3540

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